molecular formula C13H16N4O B13807208 2(1H)-Pyrimidinone, 3,4-dihydro-1,3-dimethyl-4-((phenylazo)methyl)- CAS No. 63610-06-0

2(1H)-Pyrimidinone, 3,4-dihydro-1,3-dimethyl-4-((phenylazo)methyl)-

Cat. No.: B13807208
CAS No.: 63610-06-0
M. Wt: 244.29 g/mol
InChI Key: HCANMDYPWIVMMB-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 3,4-dihydro-1,3-dimethyl-4-((phenylazo)methyl)- is a synthetic organic compound that belongs to the class of pyrimidinones. Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group. This particular compound features a phenylazo group, which is known for its applications in dye chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 3,4-dihydro-1,3-dimethyl-4-((phenylazo)methyl)- typically involves the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethyl Groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenylazo Group: This step involves the diazotization of aniline followed by coupling with the pyrimidinone core.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: The phenylazo group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Dye Chemistry: The phenylazo group makes this compound useful in the synthesis of azo dyes.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Pharmacological Studies:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 3,4-dihydro-1,3-dimethyl-4-((phenylazo)methyl)- would depend on its specific application. For instance, in dye chemistry, the azo group is responsible for the color properties through conjugation and electron delocalization.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrimidinone: The parent compound without the dimethyl and phenylazo groups.

    4-Aminopyrimidine: A related compound with an amino group instead of the phenylazo group.

Properties

CAS No.

63610-06-0

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

1,3-dimethyl-4-(phenyldiazenylmethyl)-4H-pyrimidin-2-one

InChI

InChI=1S/C13H16N4O/c1-16-9-8-12(17(2)13(16)18)10-14-15-11-6-4-3-5-7-11/h3-9,12H,10H2,1-2H3

InChI Key

HCANMDYPWIVMMB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(N(C1=O)C)CN=NC2=CC=CC=C2

Origin of Product

United States

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